2-(4-Methylpiperazin-1-yl)quinazolin-4-amine
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Overview
Description
2-(4-Methylpiperazin-1-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure consists of a quinazoline core with a 4-methylpiperazine moiety attached to it, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)quinazolin-4-amine typically involves the condensation of 2-chloroquinazoline with 4-methylpiperazine under reflux conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to 100-120°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsroom temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols; reaction conditionsroom temperature to 100°C in polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)quinazolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)quinazolin-4-amine involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
Quinazoline-4-amine derivatives: Exhibits various pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4-Methylpiperazin-1-yl)quinazolin-4-amine is unique due to its specific structural features, such as the presence of the 4-methylpiperazine moiety, which enhances its binding affinity to molecular targets and improves its pharmacokinetic properties . This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-17-6-8-18(9-7-17)13-15-11-5-3-2-4-10(11)12(14)16-13/h2-5H,6-9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGBWURWKYDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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